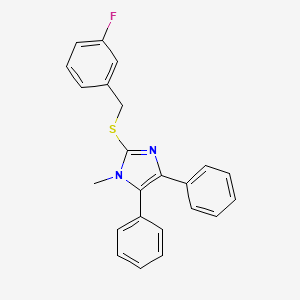
1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic molecule with potential applications in various fields. Its unique structure, featuring a fluorophenyl, tetrazole, piperazine, and phenylbutanone moieties, makes it a subject of interest for chemists and biochemists alike.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps:
Synthesis of 1-(3-fluorophenyl)-1H-tetrazole: This can be achieved through cycloaddition reactions involving azides and nitriles.
Formation of 1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl chloride: Using chloromethylation reactions under controlled conditions.
Coupling with piperazine: Reacting the formed intermediate with piperazine to obtain the piperazine-1-yl derivative.
Addition to 2-phenylbutan-1-one: Final step involves a coupling reaction with 2-phenylbutan-1-one under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial-scale production can leverage similar synthetic routes but with optimized reaction conditions, catalysts, and continuous flow systems to ensure high yield and purity. Advanced purification methods such as crystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Converts it into oxo derivatives.
Reduction: Leads to the formation of reduced forms, possibly affecting the ketone group.
Substitution: Particularly in the fluorophenyl moiety, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Substitution: Conditions vary, often involving halogenation agents for the fluorophenyl group.
Major Products
Oxidation: Formation of ketone and carboxylic acid derivatives.
Reduction: Generation of alcohol derivatives.
Substitution: Produces halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one is used as an intermediate in organic synthesis, particularly in the development of new materials and complex molecules.
Biology
In biological research, this compound is of interest due to its potential binding affinity with various biological targets, aiding in the study of receptor-ligand interactions.
Medicine
Medicinally, derivatives of this compound are explored for potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents due to their unique structural attributes.
Industry
In industry, its stability and reactivity make it a candidate for the development of new chemical entities for various applications, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. The fluorophenyl and tetrazole groups facilitate binding to target sites, influencing biological pathways. Its piperazine moiety enhances solubility and bioavailability, making it an effective agent in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Lacks the fluorine atom, leading to different binding affinities.
1-(4-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Chlorine instead of fluorine, affecting its reactivity and biological interactions.
1-(4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one: Bromine substituent introduces different steric and electronic effects.
Uniqueness
The presence of a fluorine atom in the 3-fluorophenyl group imparts unique properties to 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one, including altered electronegativity and binding interactions, setting it apart from its analogs.
This deep dive into this compound showcases its potential and applications in various scientific fields.
Propriétés
IUPAC Name |
1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O/c1-2-20(17-7-4-3-5-8-17)22(30)28-13-11-27(12-14-28)16-21-24-25-26-29(21)19-10-6-9-18(23)15-19/h3-10,15,20H,2,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAQFKXUEILCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2719421.png)
![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)



![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2719428.png)


![N-[(1,4-dioxan-2-yl)methyl]-1-(2-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2719431.png)
![3-(4-fluorophenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2719434.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2719439.png)

